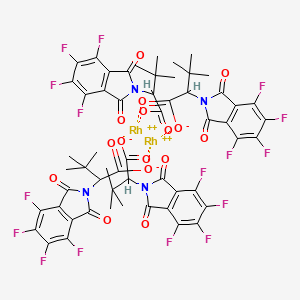
3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is a complex organometallic compound that combines a rhodium ion with an organic ligand
Preparation Methods
The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) typically involves multiple steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with 4,5,6,7-tetrafluoro-1,3-dioxoisoindoline under specific conditions to form the organic ligand. This ligand is then complexed with a rhodium salt, such as rhodium(III) chloride, under controlled conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In catalysis, the rhodium center plays a crucial role in facilitating the reaction by coordinating with substrates and lowering the activation energy. The organic ligand provides stability and specificity to the complex, enhancing its effectiveness in various reactions .
Comparison with Similar Compounds
Compared to other rhodium complexes, 3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is unique due to its specific ligand structure, which imparts distinct properties. Similar compounds include:
- Rhodium(III) chloride
- Rhodium(II) acetate
- Rhodium(III) acetylacetonate These compounds differ in their ligand structures and, consequently, their reactivity and applications .
Properties
Molecular Formula |
C56H40F16N4O16Rh2 |
|---|---|
Molecular Weight |
1534.7 g/mol |
IUPAC Name |
3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H11F4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChI Key |
HMXMSPMVWASHKQ-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















